molecular formula C14H14ClN3 B033702 Fadrozole hydrochloride CAS No. 102676-96-0

Fadrozole hydrochloride

Cat. No.: B033702
CAS No.: 102676-96-0
M. Wt: 259.73 g/mol
InChI Key: UKCVAQGKEOJTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fadrozole Hydrochloride is the hydrochloride salt of the nonsteroidal aromatase inhibitor fadrozole with potential antineoplastic activity. Fadrozole specifically inhibits aromatase, blocking the aromatization of androstenedione and testosterone into estrone and estradiol, respectively, the final step in estrogen biosynthesis;  the reduction in estrogen levels may inhibit growth in estrogen-dependent cancers. Aromatase, a member of the cytochrome P-450 superfamily, is found in many tissues;  overexpression has been linked to the development of preneoplastic and neoplastic changes in breast tissue.
This compound is an imidazopyridine.
A selective aromatase inhibitor effective in the treatment of estrogen-dependent disease including breast cancer.

Scientific Research Applications

Antineoplastic Activity

Fadrozole hydrochloride, a nonsteroidal aromatase inhibitor, plays a crucial role in treating estrogen-dependent cancers. By inhibiting aromatase, it blocks the conversion of androstenedione and testosterone into estrone and estradiol, leading to reduced estrogen levels. This decrease in estrogen can inhibit the growth of estrogen-dependent cancers (Definitions, 2020).

Agricultural and Aquacultural Applications

In agriculture, fadrozole has been used for female-to-male sex reversal in broiler chickens. It equalizes body weight between genders and, when combined with recombinant human insulin-like growth factor I (rhIGF-I), can enhance body weight in both sexes (Mohammadrezaei et al., 2014). Additionally, fadrozole-loaded nanoparticles have been developed for producing all-male populations of tilapia in aquaculture, demonstrating its potential in fish farming (Joshi et al., 2019).

Environmental Impact

Research has also focused on the environmental impact of fadrozole, particularly its effects on aquatic biota. For instance, it has been used to study androgen-induced masculinization in female aquatic species, providing insights into natural population stability and environmental disruptions caused by pharmaceutical compounds (Leonard et al., 2014).

Endocrine and Reproductive Research

Fadrozole has been extensively studied for its effects on endocrine and reproductive systems in various species. It has been shown to reverse cardiac fibrosis in rats, offering insights into potential treatments for heart failure (Minnaard-Huiban et al., 2008). Its impact on reproductive organs, particularly in the context of toxicity and reproductive organ development, has been a subject of study in rats (Kawashita et al., 2000).

Neurochemical Research

Fadrozole's role in neurochemical studies is also notable. It has been used to investigate behavioral and neurochemical alterations in fish, providing insights into the mechanisms of endocrine disruption (Venkatasubramanian et al., 2019).

Properties

IUPAC Name

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.ClH/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;/h4-7,9-10,14H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCVAQGKEOJTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102676-47-1 (Parent)
Record name Fadrozole hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4020618
Record name 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102676-31-3
Record name Benzonitrile, 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102676-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fadrozole hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fadrozole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FADROZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0Q44H4ECQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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